molecular formula C16H22N2O2S B2988329 N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide CAS No. 1258696-73-9

N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide

Cat. No. B2988329
CAS RN: 1258696-73-9
M. Wt: 306.42
InChI Key: UCCTTWMFOHCFMZ-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, inflammation, and autophagy. A-769662 has been widely used in scientific research to investigate the role of AMPK in various biological processes.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide activates AMPK by binding to the γ subunit of the enzyme and inducing a conformational change that leads to increased phosphorylation of the α subunit. This results in increased activity of AMPK and downstream effects on various metabolic pathways.
Biochemical and physiological effects:
Activation of AMPK by N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. These include increased glucose uptake and oxidation, increased fatty acid oxidation, increased mitochondrial biogenesis, and inhibition of lipogenesis. N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide has also been shown to have anti-inflammatory and anti-tumor effects in various animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators such as AICAR and metformin, N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide does not activate other kinases or interfere with other cellular processes. However, one limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide. These include investigating its effects on autophagy, mitochondrial function, and inflammation in various disease models. Additionally, there is potential for developing N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide as a therapeutic agent for various metabolic and inflammatory diseases.

Synthesis Methods

N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with potassium thioacetate to form 2-(phenylthio)acetophenone, which is then reacted with 3-methoxybenzyl bromide to form 2-{[(3-methoxyphenyl)methyl]sulfanyl}acetophenone. This intermediate is then reacted with 1-cyano-1,2-dimethylpropene in the presence of a base to form N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide has been widely used in scientific research to investigate the role of AMPK in various biological processes. It has been shown to activate AMPK in various cell types and tissues, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide has also been shown to have anti-inflammatory and anti-tumor effects in various animal models.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(3-methoxyphenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-12(2)16(3,11-17)18-15(19)10-21-9-13-6-5-7-14(8-13)20-4/h5-8,12H,9-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCTTWMFOHCFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide

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